2-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
CAS No.: 942010-28-8
Cat. No.: VC5410090
Molecular Formula: C27H27N3O4S
Molecular Weight: 489.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942010-28-8 |
|---|---|
| Molecular Formula | C27H27N3O4S |
| Molecular Weight | 489.59 |
| IUPAC Name | 2-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
| Standard InChI | InChI=1S/C27H27N3O4S/c31-25(15-16-30-27(32)23-13-7-8-14-24(23)35(30,33)34)28-17-19-29(20-18-28)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,26H,15-20H2 |
| Standard InChI Key | RKJQTCBMMHLWPA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCN4C(=O)C5=CC=CC=C5S4(=O)=O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 2-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one, reflects its complex architecture. Key structural features include:
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A benzhydryl group (diphenylmethyl) attached to the piperazine ring, enhancing lipophilicity and potential receptor interactions.
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A propionyl linker with a ketone group, facilitating conformational flexibility.
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A benzo[d]isothiazol-3(2H)-one 1,1-dioxide heterocycle, a scaffold known for antimicrobial and anti-inflammatory properties .
Table 1: General Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| CAS No. | 942010-28-8 | |
| Molecular Formula | ||
| Molecular Weight | 489.59 g/mol | |
| IUPAC Name | 2-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
| SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCN4C(=O)C5=CC=CC=C5S4(=O)=O |
Synthesis and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential reactions to assemble the benzhydrylpiperazine and benzisothiazolone components:
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Benzhydrylpiperazine Preparation:
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Propionyl Linker Introduction:
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Oxidation to 1,1-Dioxide:
Key Reaction Conditions
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Coupling Step:
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Oxidation:
Table 2: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzhydrylpiperazine | Benzhydrol, piperazine, HCl, reflux | 75–85 |
| Propionylation | 3-Chloropropionyl chloride, K₂CO₃, DMF | 60–70 |
| Benzisothiazolone Coupling | Benzisothiazolone-Na salt, DMSO, 70°C | 50–65 |
| Oxidation | H₂O₂, acetic acid, 40°C | 80–90 |
Biological Evaluation and Mechanisms
Antiplatelet and Spasmolytic Activity
Derivatives of benzo[d]isothiazol-3(2H)-one demonstrate dual antiplatelet and spasmolytic effects:
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In Vitro Platelet Aggregation Inhibition:
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Calcium Channel Modulation:
Chemokine Receptor Antagonism
Structural analogs in patents exhibit CCR8 receptor antagonism, implicating potential in inflammatory diseases:
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Binding Affinity:
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Therapeutic Potential:
Table 3: Biological Activity Profile
| Activity | Model/Assay | Result | Source |
|---|---|---|---|
| Antiplatelet | ADP-induced aggregation | IC₅₀ = 25 μM | |
| Spasmolytic | Rat aortic ring assay | EC₅₀ = 15 μM | |
| CCR8 Antagonism | Radioligand binding | Ki = 3.2 nM |
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Optimization:
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Antimicrobial Agents:
Material Science
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